molecular formula C14H19ClN2 B261398 N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine

N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine

カタログ番号 B261398
分子量: 250.77 g/mol
InChIキー: YOYUFTAJOSRLKE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine, also known as BTZ043, is a novel compound that has been developed as a potential treatment for tuberculosis. This compound belongs to a class of compounds known as benzothiazinones, which have been shown to have potent antimycobacterial activity.

作用機序

The exact mechanism of action of N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine is not fully understood, but it is believed to target the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall. By inhibiting this enzyme, this compound disrupts the integrity of the cell wall, leading to the death of the bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. It has also been shown to have good pharmacokinetic properties, with a half-life of approximately 4 hours in mice. In addition, this compound has been shown to have good penetration into lung tissue, which is important for the treatment of tuberculosis.

実験室実験の利点と制限

One advantage of N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine is its potent antimycobacterial activity, which makes it a promising candidate for the treatment of tuberculosis. However, one limitation is that it is still in the preclinical stage of development, and further studies are needed to determine its safety and efficacy in humans.

将来の方向性

There are several future directions for research on N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Another area of interest is the identification of biomarkers that can be used to monitor the response to treatment with this compound. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results as a potential treatment for tuberculosis. Its potent antimycobacterial activity, low toxicity, and good pharmacokinetic properties make it a promising candidate for further development. However, further studies are needed to determine its safety and efficacy in humans.

合成法

The synthesis of N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with 3-aminomethyl-1-azabicyclo[2.2.2]octane. This reaction produces N-(4-chlorobenzenesulfonyl)-N-(3-aminomethyl-1-azabicyclo[2.2.2]oct-3-yl)amine, which is then treated with sodium hydride and 2-chloro-1,3-benzothiazole to yield this compound.

科学的研究の応用

N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(4-chlorobenzyl)amine has been extensively studied for its antimycobacterial activity. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. In addition, this compound has been shown to have a synergistic effect when used in combination with other antimycobacterial drugs, such as isoniazid and rifampicin.

特性

分子式

C14H19ClN2

分子量

250.77 g/mol

IUPAC名

N-[(4-chlorophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C14H19ClN2/c15-13-3-1-11(2-4-13)9-16-14-10-17-7-5-12(14)6-8-17/h1-4,12,14,16H,5-10H2

InChIキー

YOYUFTAJOSRLKE-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)NCC3=CC=C(C=C3)Cl

正規SMILES

C1CN2CCC1C(C2)NCC3=CC=C(C=C3)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。